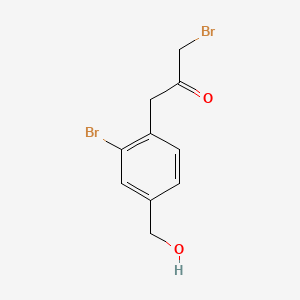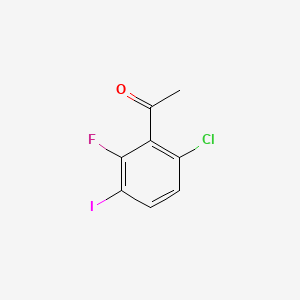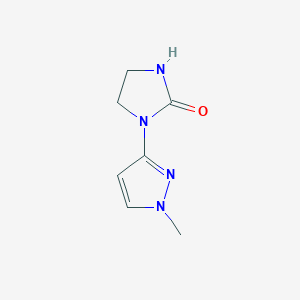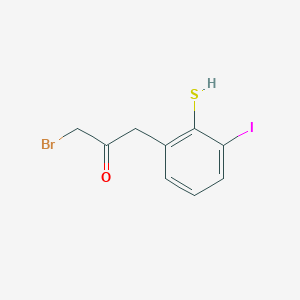
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C9H9BrO3. This compound is characterized by the presence of bromine atoms and a hydroxymethyl group attached to a phenyl ring, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one can be achieved through several methods. One common approach involves the treatment of its diacetate with 1 N hydrogen bromide in tetrahydrofuran at 75°C . This method ensures the selective bromination of the compound, yielding the desired product with high purity.
Industrial production methods typically involve large-scale bromination reactions under controlled conditions to ensure consistency and efficiency. The use of advanced reactors and purification techniques helps in achieving high yields and purity levels required for commercial applications .
Chemical Reactions Analysis
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrocarbon derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxymethyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes .
Comparison with Similar Compounds
1-Bromo-3-(2-bromo-4-(hydroxymethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone: This compound has a similar structure but differs in the position of the bromine atoms and the length of the carbon chain.
2-Bromo-4-hydroxy-3-(hydroxymethyl)acetophenone: This compound also contains bromine and hydroxymethyl groups but has a different core structure.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C10H10Br2O2 |
|---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
1-bromo-3-[2-bromo-4-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2O2/c11-5-9(14)4-8-2-1-7(6-13)3-10(8)12/h1-3,13H,4-6H2 |
InChI Key |
KAXONTMRRJTXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)CC(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)


![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
![[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14040010.png)
![[6-(Trideuteriomethoxy)pyridin-3-yl]boronic acid](/img/structure/B14040013.png)

![2,20-Dichloro-13,31-diethyl-4,22-dioxa-13,18,31,36-tetrazanonacyclo[19.15.0.03,19.05,17.06,14.07,12.023,35.024,32.025,30]hexatriaconta-1(36),2,5(17),6(14),7,9,11,15,18,20,23(35),24(32),25,27,29,33-hexadecaene;2,20-dichloro-14,32-diethyl-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaene](/img/structure/B14040017.png)
![1-[4-(Benzyloxy)-3-methoxyphenyl]cyclopropanecarbonitrile](/img/structure/B14040028.png)



